methyl {7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Description
The exact mass of the compound this compound is 430.04159 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2-[7-[(2-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO5/c1-12-15-8-9-18(26-11-14-6-4-5-7-17(14)22)13(2)20(15)27-21(24)16(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVHKRVTEWBHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Br)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl {7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the chromenone derivative class. Its structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19BrO5, with a molecular weight of approximately 423.28 g/mol. The compound features a chromenone core , characterized by its fused benzopyran ring system, along with a bromobenzyl ether and an ester moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H19BrO5 |
| Molecular Weight | 423.28 g/mol |
| IUPAC Name | This compound |
Antioxidant Properties
Research indicates that compounds similar to this compound may exhibit antioxidant activity . The chromenone structure is known for its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems. Studies have shown that chromenone derivatives can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes.
Anticancer Activity
The compound has been investigated for its anticancer properties . In vitro studies suggest that it may induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death. For instance, chromenone derivatives have been reported to inhibit the proliferation of breast cancer cells through the activation of caspase pathways .
A notable study demonstrated that structurally similar compounds showed significant cytotoxicity against cancer cells with low IC50 values, indicating their potential as anticancer agents. The presence of the bromobenzyl group enhances the interaction with specific molecular targets involved in cancer progression.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties . Research has highlighted the ability of chromenone derivatives to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
In vivo studies have shown that certain analogs exhibit significant reductions in inflammation markers in animal models, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may be mediated through:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It could affect various signaling pathways related to apoptosis and cell survival.
- Redox Reactions : The chromenone core might participate in redox reactions, influencing cellular oxidative stress levels.
Case Studies
- Anticancer Activity Study : A study evaluated a series of chromenone derivatives for their cytotoxic effects on MDA-MB-231 breast cancer cells. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of cell growth at micromolar concentrations .
- Anti-inflammatory Study : In a model of induced inflammation, a chromenone derivative demonstrated a marked decrease in edema and inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
